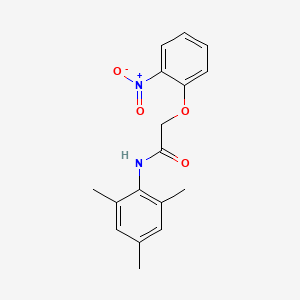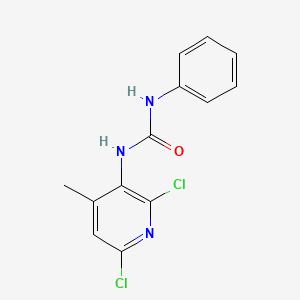
7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The interest in chromene derivatives, including "7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one", stems from their diverse pharmacological activities and applications in fluorescent materials. These compounds are synthesized through various chemical reactions, highlighting their importance in organic chemistry and material science.
Synthesis Analysis
The synthesis of chromene derivatives often involves condensation reactions, where diethylaminosalicylaldehyde reacts with compounds like Fischer's base to produce novel molecules. For instance, a related compound was synthesized through the condensation of diethylaminosalicylaldehyde, demonstrating the complexity and creativity involved in synthesizing these derivatives (Ashraf, Gainsford, & Kay, 2012). Another approach includes Pd/Cu-catalyzed Sonogashira cross-coupling reactions, highlighting the diverse methods available for creating these compounds (Shimasaki et al., 2021).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a chromene ring, which can significantly affect their photophysical properties. X-ray crystallography provides insight into their structural properties, revealing the influence of different substituents on molecular conformation and stability (Shimasaki et al., 2021).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including condensation and Mannich type reactions, to produce diverse compounds with specific functionalities. These reactions often involve catalysts like Bi(NO3)3·5H2O, showcasing the chemical versatility of these compounds (Zahiri & Mokhtary, 2015).
Physical Properties Analysis
The physical properties of chromene derivatives, such as fluorescence, are determined by their molecular structure. Compounds with specific substituents, like the pyrenyl derivative, exhibit high fluorescence quantum yields, demonstrating their potential in material science applications (Shimasaki et al., 2021).
Wissenschaftliche Forschungsanwendungen
Electronic Absorption Spectra of Morpholine Derivatives
Research into derivatives of Morpholine Green, which include compounds similar to "7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one," has provided insights into their absorption spectra. These studies reveal that morpholino groups act as electron donor substituents, influencing the electronic absorption properties of the compounds. Such insights are crucial for applications in dye and pigment development, demonstrating how substituents affect the spectral characteristics of these compounds (Hepworth, Sawyer, & Hallas, 1993).
Fluorescence Probes for Ion Detection
Compounds related to "7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one" have been synthesized for the selective detection of ions like Cr3+ and Cu2+. These studies demonstrate the compound's potential as highly sensitive and selective fluorescence probes, which can be used in living cells to detect specific ions. This application is significant for both biological research and environmental monitoring, offering a method for quick and precise detection of metal ions in various mediums (Mani et al., 2018); (Wani et al., 2016).
Photophysical and Fluorescent Material Development
The synthesis and study of "7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one" derivatives have led to discoveries in their photophysical properties, including fluorescence in solid states. Such compounds, due to their high fluorescence quantum yield and intense fluorescence even in solid states, are promising candidates for developing new fluorescent materials. These materials can be applied in various fields, including sensing, imaging, and organic electronics, showcasing the versatility of these compounds in scientific research (Shimasaki et al., 2021).
Luminescence and Singlet Oxygen Production
The synthesis of mono- and dinuclear gold(I) coumarin complexes involving derivatives of "7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one" has been explored for their luminescent properties and ability to produce singlet oxygen. These studies highlight the potential use of such compounds in photodynamic therapy, where the generation of singlet oxygen can be utilized to target and destroy cancer cells. The research underscores the compound's application in medicinal chemistry, offering a pathway to develop new therapeutic agents (Sobrerroca et al., 2023).
Eigenschaften
IUPAC Name |
7-(diethylamino)-4-methyl-3-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-4-21(5-2)15-6-7-16-14(3)17(19(22)24-18(16)12-15)13-20-8-10-23-11-9-20/h6-7,12H,4-5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIHDFZWZMHZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)
![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)
![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)
![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)
![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)
